(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine
Description
Properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISWOCMUKKIGN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1N)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882188-78-5 | |
| Record name | rac-(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and optical activity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
The following analysis compares (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine with structurally related cyclopropane and cyclopropanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Comparisons
Key Observations :
- Lipophilicity : The target compound’s phenyl and dimethyl groups enhance lipophilicity compared to polar derivatives like the hydroxymethyl-carboxamide analog .
- Hydrogen Bonding : Compounds with hydroxyl or carboxamide groups (e.g., ) form extensive hydrogen-bond networks in crystal structures, whereas the target amine lacks such groups, relying on weaker van der Waals interactions .
Crystallographic Data
While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal:
- Unit Cell Parameters : For (1R,3S)-3-hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide, $ a = 9.4628 \, \text{Å}, \, b = 12.298 \, \text{Å}, \, c = 18.710 \, \text{Å} $, with hydrogen-bonded networks stabilizing the lattice .
- Refinement Methods : SHELX software (e.g., SHELXL97) is commonly used for small-molecule refinement, suggesting compatibility with the target compound’s structural analysis .
Q & A
Q. Methodological Approach
Target Selection : Prioritize receptors common to cyclopropylamines (e.g., serotonin transporters, NMDA receptors) based on structural analogs .
Assay Design :
- Binding Affinity : Radioligand displacement assays (e.g., H-paroxetine for serotonin transporters).
- Functional Activity : Calcium flux assays in HEK293 cells expressing GPCRs .
Controls : Include enantiomers and fluorine-substituted analogs (e.g., difluorophenyl derivatives) to assess stereochemical and electronic effects .
What computational strategies predict the pharmacokinetic profile of this compound?
Q. Advanced Modeling
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (predicted: ~2.1) and polar surface area (<70 Ų) .
- CYP450 Metabolism Prediction : Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .
- QSAR Models : Corrogate data from fluorinated analogs to estimate solubility and plasma protein binding .
How should contradictory data on receptor binding affinity be resolved?
Q. Data Contradiction Analysis
Replicate Studies : Ensure consistent assay conditions (pH, temperature, cell line).
Probe Stereochemical Purity : Trace impurities (<2% of undesired enantiomer) can skew results; re-analyze via chiral GC-MS .
Control for Fluorine Effects : Compare with non-fluorinated analogs to isolate substituent contributions .
Meta-Analysis : Pool data from structurally related cyclopropanamines to identify outliers .
What methodologies assess metabolic stability in hepatic microsomes?
Q. Advanced Pharmacological Study
Incubation Protocol :
- Use human liver microsomes (HLM) with NADPH cofactor.
- Monitor parent compound depletion via LC-MS/MS over 60 minutes.
Metabolite Identification :
- High-resolution MS/MS to detect hydroxylation or N-demethylation products.
Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) to stabilize against oxidative metabolism, as seen in fluorinated analogs .
How can enantiomeric resolution challenges be addressed during scale-up?
Q. Process Chemistry
Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for preparative HPLC .
Crystallization-Induced Asymmetric Transformation : Seed crystallization with the desired enantiomer to shift equilibrium .
Enzymatic Dynamic Kinetic Resolution : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) for >99% ee .
What structural features explain SAR trends in cyclopropanamine derivatives?
Q. SAR Analysis
| Substituent | Effect on Activity | Evidence Source |
|---|---|---|
| 2,2-Dimethyl (target) | Enhanced metabolic stability vs. H-bonding | Inferred from |
| 3,4-Difluorophenyl | Increased lipophilicity & receptor affinity | |
| Cyclopropane ring strain | Higher binding energy to rigid targets |
Comparative studies show dimethyl groups reduce CYP450 interactions, while fluorine improves target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
